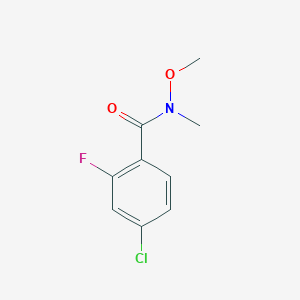

4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide

説明

The exact mass of the compound 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYECROLIZPLTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623591 | |

| Record name | 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198967-23-6 | |

| Record name | 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide, a crucial intermediate in contemporary drug discovery. We will delve into the strategic considerations behind the synthetic pathway, offer a detailed experimental protocol, and discuss the analytical techniques for the characterization of the final product. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable compound.

Strategic Imperatives in the Synthesis: The Weinreb Amide Approach

The synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, is a cornerstone for the construction of more complex molecular architectures. The N-methoxy-N-methylamide functionality is highly valued in organic synthesis for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This unique reactivity stems from the formation of a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup.

The most direct and reliable route to 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide begins with the commercially available 4-chloro-2-fluorobenzoic acid. The synthetic strategy hinges on the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.

The Synthetic Pathway: A Two-Step Approach

The synthesis can be logically divided into two primary stages: the activation of the carboxylic acid and the subsequent amidation.

Step 1: Activation of 4-Chloro-2-fluorobenzoic Acid

To facilitate the amidation, the carboxylic acid must first be converted into a more reactive species. The most common and effective method is the formation of an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Thionyl Chloride: A widely used reagent that offers the advantage of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent.

-

Oxalyl Chloride: Another excellent choice for this transformation. It also produces gaseous byproducts (CO, CO₂, and HCl) and is often used for its milder reaction conditions compared to thionyl chloride.

The resulting 4-chloro-2-fluorobenzoyl chloride is a reactive intermediate and is typically used in the next step without extensive purification.

Step 2: Formation of the Weinreb Amide

The crude 4-chloro-2-fluorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated during the reaction and the HCl salt of the hydroxylamine. Common bases for this step include triethylamine (Et₃N) or pyridine. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

The overall synthetic transformation is depicted below:

Figure 1. Synthetic pathway for 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Detailed Experimental Protocol

This protocol is a composite of established procedures for Weinreb amide synthesis and is tailored for the specific target molecule. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |

| 4-Chloro-2-fluorobenzoic acid | 2252-51-9 | 174.55 | Irritant |

| Thionyl chloride | 7719-09-7 | 118.97 | Corrosive, Lachrymator, Reacts violently with water |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Reproductive toxin, Irritant |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | Irritant |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Flammable, Corrosive, Toxic |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Carcinogen, Volatile |

| Saturated aqueous sodium bicarbonate | - | - | - |

| Brine | - | - | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |

Step-by-Step Procedure

Step 1: Synthesis of 4-Chloro-2-fluorobenzoyl chloride

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-fluorobenzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the acid.

-

Carefully add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-chloro-2-fluorobenzoyl chloride is a light-yellow oil and is used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

-

In a separate flame-dried round-bottom flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (2.5 eq) to the suspension and stir for 15-20 minutes.

-

Dissolve the crude 4-chloro-2-fluorobenzoyl chloride from Step 1 in anhydrous DCM.

-

Slowly add the solution of the acid chloride to the cooled suspension of the hydroxylamine salt and triethylamine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide as a pure compound.

Characterization and Analytical Data

The identity and purity of the synthesized 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide should be confirmed by a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₉ClFNO₂ |

| Molecular Weight | 217.63 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Canonical SMILES | CN(C(=O)C1=C(C=C(C=C1)Cl)F)OC |

| InChI | InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 |

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methoxy and N-methyl groups. The aromatic region will display complex splitting patterns due to the fluorine and chlorine substituents. The N-methoxy and N-methyl protons will appear as singlets, typically in the range of 3.0-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon will appear at a characteristic downfield shift (typically >160 ppm). The aromatic carbons will show signals in the aromatic region, with their chemical shifts influenced by the halogen substituents. The N-methoxy and N-methyl carbons will appear as distinct signals in the aliphatic region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, as well as a characteristic isotopic pattern for the presence of a chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety Considerations

-

Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N,O-dimethylhydroxylamine hydrochloride is an irritant. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a suspected carcinogen and is volatile. All operations involving DCM should be performed in a fume hood.

-

Triethylamine is flammable, corrosive, and toxic. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide via the Weinreb amide protocol is a robust and reliable method for producing this important synthetic intermediate. By carefully controlling the reaction conditions and adhering to proper safety protocols, researchers can efficiently obtain this compound in high purity. The detailed experimental guide and characterization information provided herein serve as a valuable resource for scientists engaged in pharmaceutical and chemical research.

References

A comprehensive list of references will be compiled based on the specific literature sources that provide the most relevant and detailed information for the synthesis and characterization of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide.

An In-depth Technical Guide to 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide, a versatile intermediate in modern organic synthesis and medicinal chemistry. As a Weinreb amide, this compound offers unique reactivity, enabling the controlled formation of ketones and other valuable molecular scaffolds.

Core Chemical Properties and Identifiers

4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a halogenated aromatic compound belonging to the class of N,O-disubstituted hydroxylamines known as Weinreb amides. Its structure incorporates a dichlorinated and fluorinated phenyl ring, which imparts distinct electronic properties and reactivity.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | N/A |

| CAS Number | 198967-23-6 | [1] |

| Molecular Formula | C₉H₉ClFNO₂ | [1] |

| Molecular Weight | 217.62 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Boiling Point | 338.993 °C at 760 mmHg | [1] |

| Density | 1.301 g/cm³ | [1] |

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide typically proceeds through the acylation of N,O-dimethylhydroxylamine with 4-chloro-2-fluorobenzoyl chloride. This reaction is a standard and efficient method for the preparation of Weinreb amides.

Synthesis of the Precursor: 4-Chloro-2-fluorobenzoic Acid

The necessary precursor, 4-chloro-2-fluorobenzoic acid, can be synthesized from m-chloroaniline through a multi-step process involving protection, ortho-lithiation, and subsequent functionalization. A common route involves the oxidation of 2-fluoro-4-chlorotoluene.

Detailed Synthesis Protocol for 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

This protocol is adapted from established procedures for the synthesis of structurally similar Weinreb amides.

Step 1: Activation of 4-Chloro-2-fluorobenzoic Acid

4-Chloro-2-fluorobenzoic acid is first converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).

Step 2: Amidation with N,O-Dimethylhydroxylamine Hydrochloride

The resulting 4-chloro-2-fluorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated during the reaction. Pyridine or triethylamine are commonly used bases for this transformation. The reaction is typically carried out in a chlorinated solvent like dichloromethane at a controlled temperature, often starting at 0 °C and gradually warming to room temperature.

Experimental Protocol:

Materials:

-

4-Chloro-2-fluorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: To a solution of 4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure to yield the crude 4-chloro-2-fluorobenzoyl chloride, which is often used directly in the next step.

-

Weinreb Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add pyridine (2.2 eq) dropwise. To this mixture, add a solution of the crude 4-chloro-2-fluorobenzoyl chloride in anhydrous DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours until completion.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide as a solid.

Caption: Synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the N-methoxy protons, and the N-methyl protons. Due to the ortho-fluoro substituent, the aromatic region will display complex splitting patterns. The N-methoxy and N-methyl groups may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond, a characteristic feature of ortho-substituted Weinreb amides. At higher temperatures, these broad signals are expected to resolve into sharp singlets.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the carbons of the N-methoxy and N-methyl groups. The chemical shift of the carbonyl carbon is a key diagnostic peak. The carbon atoms in the aromatic ring will exhibit splitting due to coupling with the fluorine atom (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹.

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide in organic synthesis stems from the unique reactivity of the Weinreb amide functionality.

Reaction with Organometallic Reagents

Weinreb amides are renowned for their controlled reaction with organolithium and Grignard reagents to produce ketones.[2] The reaction proceeds through a stable, chelated tetrahedral intermediate which resists further addition of the organometallic reagent.[2] Upon acidic workup, this intermediate collapses to afford the corresponding ketone in high yield. This method avoids the over-addition that is often problematic with other carboxylic acid derivatives like esters or acid chlorides.

Caption: General reaction of a Weinreb amide with an organometallic reagent.

Role as a Key Synthetic Intermediate

The presence of chloro and fluoro substituents on the aromatic ring makes 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. These halogens can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

While specific examples in the public literature are not abundant, compounds with this substitution pattern are of interest in the development of kinase inhibitors and other targeted therapies where precise substitution on an aromatic core is crucial for biological activity.

Safety and Handling

4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Solubility Profile

Conclusion

4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a valuable and versatile synthetic intermediate. Its Weinreb amide functionality allows for the controlled and high-yield synthesis of ketones, while the halogenated aromatic ring provides opportunities for further molecular elaboration. This combination of features makes it a significant tool for researchers and scientists in the field of drug discovery and development, enabling the construction of complex molecular architectures with high precision. Proper handling and an understanding of its reactivity are essential for its effective and safe utilization in the laboratory.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

- Saeed, A., et al. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2208.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Harikrishna, S., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2008.

- Lee, J. H., et al. (2011). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide

Introduction: The Significance of Weinreb Amides in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the precise construction of molecular architecture is paramount. Among the myriad of functional groups available to the synthetic chemist, the N-methoxy-N-methylamide, or Weinreb amide, stands out for its unique stability and versatile reactivity.[1][2] First introduced in 1981, this moiety serves as a robust precursor for the synthesis of ketones and aldehydes from a variety of nucleophiles, elegantly circumventing the common issue of over-addition that plagues more reactive acylating agents.[1][3] The stability of the tetrahedral intermediate formed upon nucleophilic attack is key to its controlled reactivity.[3][4]

This guide provides a comprehensive technical overview of the complete structure elucidation of a novel Weinreb amide, 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide . This compound, with its halogenated aromatic ring, is a potential building block for more complex bioactive molecules. The presence of chloro and fluoro substituents offers modulation of electronic properties and metabolic stability, making a thorough understanding of its structure essential for its application in drug development.

We will journey through a logical, multi-technique approach, beginning with its synthesis and culminating in the unambiguous assignment of its constitution and connectivity through the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice and the interpretation of the resulting data will be detailed, providing a self-validating framework for its structural confirmation.

Synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide: A Modern Approach

The synthesis of the title compound is efficiently achieved through the coupling of 4-chloro-2-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is a standard and reliable protocol for the formation of Weinreb amides.[5]

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is added N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and dichloromethane (DCM) as the solvent. The flask is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (2.5 equivalents) is added dropwise to the stirred suspension. The mixture is stirred for an additional 20 minutes at 0 °C to ensure the formation of the free amine.

-

Acylation: A solution of 4-chloro-2-fluorobenzoyl chloride (1.0 equivalent) in DCM is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting acyl chloride.

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by flash column chromatography on silica gel to afford 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide as a pure solid.

Figure 1: Synthetic workflow for the preparation of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Mass Spectrometry: The First Glimpse of Molecular Identity

High-Resolution Mass Spectrometry (HRMS) provides the most accurate initial piece of structural information: the elemental composition.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with an Electrospray Ionization (ESI) source is used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is infused into the ESI source in positive ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Interpretation

The HRMS data will reveal the molecular ion peak [M+H]⁺. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks.[6][7]

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₉H₈Cl F N O₂ | Derived from the reactants. |

| Exact Mass | 219.0204 | Calculated for the monoisotopic molecular formula. |

| Observed [M+H]⁺ | 220.0277 | Protonated molecular ion. |

| Isotopic Pattern | Peaks at m/z 220.0277 and 222.0248 (approx. 3:1 ratio) | The natural abundance of ³⁵Cl and ³⁷Cl isotopes.[6][7] |

| Major Fragment Ions | m/z 159, 131 | Expected fragmentation includes the loss of the N-methoxy-N-methylamino group and subsequent loss of CO, respectively.[8] |

Table 1: Predicted High-Resolution Mass Spectrometry Data.

The fragmentation pattern offers further structural clues. A primary fragmentation pathway for benzamides involves the cleavage of the amide bond, leading to the formation of a stable benzoyl cation.[8]

Infrared Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: A background spectrum is collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is expected to show characteristic absorption bands for the amide carbonyl and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Predicted Absorption Intensity | Assignment | Rationale |

| ~1650-1670 | Strong | C=O stretch (Amide) | The carbonyl stretching frequency in Weinreb amides is in this region.[9] The exact position is influenced by the electronic effects of the ring substituents. |

| ~1550-1600 | Medium to Strong | C=C stretch (Aromatic) | Characteristic absorptions for the benzene ring. |

| ~1250-1300 | Strong | C-N stretch | Amide C-N bond stretching. |

| ~1100-1200 | Strong | C-F stretch | The carbon-fluorine bond gives a strong absorption in this region. |

| ~700-850 | Strong | C-Cl stretch & C-H out-of-plane bending | The C-Cl stretch and the substitution pattern on the aromatic ring influence the C-H out-of-plane bending vibrations.[10][11][12] |

Table 2: Predicted Infrared Absorption Frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each nucleus and the connectivity between them.[13][14][15][16] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[14][15][16]

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Experiments: ¹H NMR, ¹³C{¹H} NMR, COSY, HSQC, and HMBC spectra are acquired.

¹H NMR Data Interpretation

The ¹H NMR spectrum will show signals for the aromatic protons and the two methyl groups of the Weinreb amide functionality. The presence of the ortho-fluoro substituent is expected to introduce observable rotamers at room temperature, potentially leading to broadening or duplication of the N-methoxy and N-methyl signals.[17]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Predicted Couplings (J in Hz) |

| ~7.4-7.6 | m | 1H | H-6 | Downfield due to the anisotropic effect of the carbonyl group. Expected to be a doublet of doublets due to coupling with H-5 (³JHH ≈ 8 Hz) and H-3 (⁵JHF ≈ 2-3 Hz). |

| ~7.2-7.3 | m | 1H | H-5 | Expected to be a doublet of doublets due to coupling with H-6 (³JHH ≈ 8 Hz) and H-3 (⁴JHH ≈ 2 Hz). |

| ~7.0-7.1 | m | 1H | H-3 | Upfield due to the ortho-fluoro substituent. Expected to be a doublet of doublets of doublets due to coupling with H-5 (⁴JHH ≈ 2 Hz), the fluorine atom (³JHF ≈ 8-10 Hz), and H-6 (⁵JHH ≈ 0.5 Hz). |

| ~3.6-3.8 | s (broad) | 3H | N-OCH₃ | Singlet, potentially broadened due to restricted rotation around the C-N amide bond caused by the ortho-fluoro substituent.[17] |

| ~3.2-3.4 | s (broad) | 3H | N-CH₃ | Singlet, also potentially broadened for the same reason as the N-methoxy group.[17] |

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃).

¹³C{¹H} NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Predicted Couplings (J in Hz) |

| ~163-165 | C=O | Carbonyl carbon of the amide. |

| ~158-160 | C-2 | Aromatic carbon directly attached to the fluorine atom. Will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz). |

| ~138-140 | C-4 | Aromatic carbon attached to the chlorine atom. |

| ~131-133 | C-6 | Aromatic CH carbon. |

| ~128-130 | C-1 | Quaternary aromatic carbon attached to the carbonyl group. Expected to be a doublet due to coupling with the fluorine atom (²JCF ≈ 15-20 Hz). |

| ~124-126 | C-5 | Aromatic CH carbon. Expected to be a doublet due to coupling with the fluorine atom (³JCF ≈ 3-5 Hz). |

| ~115-117 | C-3 | Aromatic CH carbon. Expected to be a doublet due to coupling with the fluorine atom (²JCF ≈ 20-25 Hz). |

| ~61-63 | N-OCH₃ | Methoxy carbon. |

| ~34-36 | N-CH₃ | N-methyl carbon. May be broadened due to restricted rotation. |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃).

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for assembling the fragments identified in the 1D spectra into a complete molecular structure.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide, COSY will show correlations between the adjacent aromatic protons (H-5 with H-6, and H-3 with H-5).

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[12][15] This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds.[9][15][18] This is the key experiment for connecting the different spin systems and identifying quaternary carbons.

Figure 2: Key predicted HMBC correlations for structure elucidation.

Key HMBC correlations for unambiguous assignment:

-

The protons of the N-CH₃ group will show a correlation to the carbonyl carbon (C=O) , confirming the amide linkage.

-

The protons of the O-CH₃ group will also show a correlation to the carbonyl carbon (C=O) .

-

H-6 will show correlations to the quaternary carbons C-1 and C-2 , and to C-5 .

-

H-3 will show correlations to the quaternary carbons C-1 , C-2 , and C-4 , and to C-5 .

This network of correlations allows for the complete and unequivocal assembly of the molecular structure, confirming the substitution pattern on the aromatic ring and the connectivity of the Weinreb amide moiety.

Conclusion

The structure elucidation of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the elemental composition and key fragmentation information. FTIR spectroscopy confirms the presence of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, delivers an unambiguous map of the atomic connectivity. The causality-driven workflow presented in this guide, from synthesis to final structural proof, represents a robust and self-validating paradigm for the characterization of novel chemical entities in a research and development setting. The confirmed structure provides a solid foundation for the future exploration of this compound as a valuable synthetic intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14069347, 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link].

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o802. Available at: [Link].

-

Saeed, S., Rashid, N., Jones, P. G., & Ali, M. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o349. Available at: [Link].

-

Singh, S., & Mishra, M. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 52B(10), 1331-1336. Available at: [Link].

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Available at: [Link].

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gunther, H. (2013).

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.

- de Hoffmann, E., & Stroobant, V. (2007).

- Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.

-

Columbia University, Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link].

-

ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link].

-

Wikipedia. (2023, December 2). Weinreb ketone synthesis. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. Retrieved from [Link].

-

ResearchGate. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. Retrieved from [Link].

-

Bull, J. A., & Mousseau, J. J. (2012). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysis Science & Technology, 2(7), 1345-1356. Available at: [Link].

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link].

-

YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link].

- Singh, S., & Mishra, M. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 52(10), 1331–1336.

-

American Chemical Society Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link].

-

Korea Science. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67879, 4-Fluorobenzoyl chloride. Retrieved from [Link].

-

S. M. Ali, M. A. Wani, K. A. Suri, K. A. (2012). Recent Developments in Weinreb Synthesis and Their Applications. International Journal of Pharmaceutical Sciences and Research, 3(6), 1636-1647. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14232, N,O-Dimethylhydroxylamine. Retrieved from [Link].

-

YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link].

-

A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024, October 14). ChemRxiv. Retrieved from [Link].

Sources

- 1. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]

- 2. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. umu.diva-portal.org [umu.diva-portal.org]

- 4. scbt.com [scbt.com]

- 5. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5) 1H NMR spectrum [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. 对氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | TCI AMERICA [tcichemicals.com]

- 14. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bmse000668 Benzamide at BMRB [bmrb.io]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthetic Utility of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

Introduction: Re-contextualizing "Mechanism of Action" in Synthetic Chemistry

For the drug development professional, "mechanism of action" typically refers to the biochemical interaction of a molecule with a biological target. However, for a synthetic chemist, the "mechanism of action" of a reagent or intermediate lies in its chemical reactivity and its role in constructing complex molecules. This guide focuses on 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide from the latter perspective. While this compound is not recognized for a specific pharmacological effect, it is an exemplary member of the Weinreb-Nahm amide class of reagents. Its "action" is to serve as a stable and selective acylating agent, particularly in the synthesis of ketones, which are pivotal structural motifs in many pharmaceutical compounds.

This technical guide will provide an in-depth exploration of the synthesis and primary application of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide, treating it as a key intermediate in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into its practical application in a research and development setting.

Core Principles: The Weinreb-Nahm Amide Advantage

The primary utility of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide stems from its identity as a Weinreb-Nahm amide. The reaction of organometallic reagents, such as Grignard or organolithium reagents, with common acylating agents like esters or acid chlorides often leads to over-addition, yielding tertiary alcohols instead of the desired ketones. The Weinreb-Nahm amide structure elegantly circumvents this issue. The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the addition of a second equivalent of the organometallic reagent.

Synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

The synthesis of the title compound is a two-step process starting from the commercially available 4-chloro-2-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by amidation with N,O-dimethylhydroxylamine.

Step 1: Synthesis of 4-Chloro-2-fluorobenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents for this purpose.

Experimental Protocol: Synthesis of 4-Chloro-2-fluorobenzoyl chloride

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add neat thionyl chloride (SOCl₂, 2-3 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chloro-2-fluorobenzoyl chloride is often of sufficient purity to be used directly in the next step.

Step 2: Synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

The newly formed acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to yield the final Weinreb amide. A base is required to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

-

Reaction Setup: In a separate round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq) or pyridine, dropwise to the solution.

-

Acyl Chloride Addition: Dissolve the crude 4-chloro-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM or THF and add it dropwise to the cooled amine solution.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Mechanism of Action: The Weinreb-Nahm Ketone Synthesis

The "mechanism of action" of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is best exemplified by its reaction with a Grignard reagent to form a ketone. This reaction, known as the Weinreb-Nahm ketone synthesis, is a cornerstone of modern organic synthesis.

Illustrative Reaction: Synthesis of (4-chloro-2-fluorophenyl)(phenyl)methanone

To demonstrate the utility of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide, we will consider its reaction with phenylmagnesium bromide, a common Grignard reagent.

Experimental Protocol: Synthesis of (4-chloro-2-fluorophenyl)(phenyl)methanone

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place magnesium turnings (1.2 eq).

-

Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Prepare a solution of bromobenzene (1.1 eq) in anhydrous THF and add a small portion to the magnesium. The reaction is initiated by gentle heating or sonication. Once the reaction begins (as evidenced by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

-

Weinreb Amide Addition: Cool the Grignard reagent solution to 0 °C. Dissolve 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up and Isolation: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or 1M HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude (4-chloro-2-fluorophenyl)(phenyl)methanone can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Mechanism

The following diagram illustrates the key steps in the Weinreb-Nahm ketone synthesis.

Data Summary and Comparative Analysis

The yields of Weinreb-Nahm ketone syntheses are generally high, and the method is tolerant of a wide range of functional groups on both the Weinreb amide and the organometallic reagent. The following table provides representative data for similar reactions found in the literature.

| Weinreb Amide | Grignard Reagent | Product | Yield (%) | Reference |

| 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | Methylmagnesium bromide | 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone | 95 | CN104945119A |

| 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | Methylmagnesium bromide | 1-(4-chloro-2-fluorophenyl)ethanone | High | WO2022185055A1 |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 92 | Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22, 3815-3818. |

| N-methoxy-N-methyl-p-methoxybenzamide | Phenylmagnesium bromide | (4-methoxyphenyl)(phenyl)methanone | 90 | Lee, J.-I.; Park, J.-H. Bull. Korean Chem. Soc.2005 , 26, 1821-1823. |

Conclusion: A Versatile Tool for Drug Discovery

4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a prime example of a synthetic intermediate whose "mechanism of action" is defined by its chemical utility. As a Weinreb-Nahm amide, it provides a reliable and high-yielding pathway to ketones, which are crucial building blocks in the synthesis of complex pharmaceutical agents. The ability to control the addition of highly reactive organometallic reagents is a significant advantage in multi-step syntheses, where functional group tolerance and predictable outcomes are paramount. This technical guide has provided the foundational knowledge and practical protocols for the synthesis and application of this versatile reagent, empowering researchers and drug development professionals to leverage its capabilities in their synthetic endeavors.

References

- Process for the preparation of 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone. CN104945119A.

- Pyrimidine or pyridine derivates useful as hcn2 modul

-

Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22, 3815-3818. [Link]

-

Lee, J.-I.; Park, J.-H. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bull. Korean Chem. Soc.2005 , 26, 1821-1823. [Link]

-

o-CHLOROBENZOYL CHLORIDE. Organic Syntheses1925 , 5, 27. [Link]

-

CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International1996 , 28, 1-36. [Link]

Introduction: The Versatile Scaffold of Substituted Benzamides

An In-Depth Technical Guide to Substituted Benzamides: From Synthesis to Therapeutic Applications

Substituted benzamides represent a cornerstone in modern medicinal chemistry, forming the structural basis for a remarkably diverse array of therapeutic agents. This chemical class, characterized by a benzene ring linked to a carbonyl group which is in turn bonded to a nitrogen atom, has proven to be an exceptionally fruitful scaffold for drug discovery. The versatility of the benzamide core lies in the extensive possibilities for substitution on both the aromatic ring and the amide nitrogen. These modifications allow for the fine-tuning of physicochemical properties and pharmacological activity, leading to drugs with applications spanning psychiatry, gastroenterology, oncology, and beyond.[1]

Initially recognized for their effects on the central nervous system, the clinical journey of substituted benzamides began with drugs like sulpiride, which paved the way for a new class of antipsychotic agents.[2] Subsequent research has expanded their therapeutic landscape dramatically. Today, substituted benzamides are employed as potent antipsychotics, effective antiemetics to combat nausea and vomiting, prokinetic agents to stimulate gastrointestinal motility, and innovative anticancer therapeutics.[3][4][5][6] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and multifaceted pharmacological applications of substituted benzamides, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Benzamide Backbone

The synthesis of substituted benzamides is typically straightforward, relying on fundamental amide bond formation reactions. The choice of synthetic route is dictated by the availability of starting materials, the nature of the desired substituents, and the required scale of production. The most common and reliable method involves the acylation of a primary or secondary amine with an activated benzoic acid derivative, such as a benzoyl chloride or a benzoic anhydride.

Causality in Synthetic Choices

The use of benzoyl chlorides is often preferred in laboratory-scale synthesis due to their high reactivity, which typically ensures high conversion and yield. This reactivity stems from the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The reaction is usually performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the reactant amine and driving the reaction to completion.

An alternative approach, particularly for industrial-scale synthesis, may involve the direct coupling of a benzoic acid with an amine using a coupling agent. This method avoids the need to prepare the more reactive acyl chloride, but requires careful selection of the coupling reagent to ensure efficiency and minimize side reactions.

Experimental Protocol: General Synthesis of N-Substituted Benzamides via Mannich Reaction

This protocol describes a representative synthesis of N-substituted benzamides through a Mannich-type reaction, a versatile method for creating aminomethylated derivatives.[7] This self-validating system relies on well-established chemical transformations, with product identity confirmed through standard analytical techniques.

Objective: To synthesize N-[(aryl/heterocyclylamino)-methyl]-benzamide derivatives.

Materials:

-

Benzamide

-

Appropriate amine (e.g., aniline, morpholine, 2-nitroaniline)

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Standard reflux apparatus

-

Thin-Layer Chromatography (TLC) plates

-

Magnetic stirrer and hot plate

Step-by-Step Methodology:

-

Dissolution: Dissolve benzamide (0.001 M) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reactants: To this solution, add the desired amine (0.001 M) followed by formaldehyde (0.015 M). The stoichiometry is critical; an excess of formaldehyde ensures the reaction proceeds efficiently.

-

Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux. The causality here is that thermal energy is required to overcome the activation energy for the condensation reaction between the amide, amine, and formaldehyde.

-

Monitoring: Monitor the progress of the reaction by TLC. This provides a real-time check on the consumption of starting materials and the formation of the product, ensuring the reaction is allowed to proceed to completion without unnecessary heating that could lead to degradation. The reaction time will vary depending on the amine used, typically ranging from 1 to 12 hours.[7]

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often crystalline, can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final N-substituted benzamide.[7]

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Caption: General workflow for benzamide synthesis via acylation.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of substituted benzamides is exquisitely sensitive to the nature and position of substituents on the molecule. Understanding these SARs is critical for designing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The benzamide pharmacophore can generally be dissected into three key regions: the aromatic ring, the amide linker, and the N-substituent side chain.

SAR in Antipsychotic Benzamides

For antipsychotic activity, which is primarily mediated by dopamine D2 and D3 receptor antagonism, specific structural features are crucial.[2][8]

-

Aromatic Ring: Substituents at the 2- and 5-positions of the benzoyl ring are particularly important. An alkoxy group (e.g., methoxy) at position 2 and an electron-withdrawing group (e.g., sulfamoyl) at position 5 are common features that enhance D2 receptor affinity.

-

N-Substituent Side Chain: The side chain attached to the amide nitrogen is a major determinant of receptor affinity and selectivity.[8] It typically consists of a short alkyl chain linked to a basic, cyclic amine, most commonly a piperidine or pyrrolidine ring. The nature and stereochemistry of this cyclic amine are critical for optimal interaction with the receptor binding pocket.

SAR in Anticancer Benzamides (HDAC Inhibitors)

A distinct set of SAR principles governs the activity of benzamides that function as histone deacetylase (HDAC) inhibitors, such as Entinostat (MS-275).[9][10][11] These inhibitors are composed of three parts:

-

Zinc-Binding Group (ZBG): The benzamide itself, often an o-amino-benzamide, acts as the ZBG. The carbonyl oxygen and the aniline amino group chelate the essential zinc ion in the active site of the HDAC enzyme.[9][11]

-

Linker Region: A linker connects the ZBG to the "cap" group. This region interacts with residues at the rim of the active site tunnel.

-

Cap Group: A larger, often aromatic or heteroaromatic group that provides additional interactions with the protein surface, contributing to potency and isoform selectivity.

Preliminary SAR studies on these compounds have shown that substituents on the phenyl ring of the cap group are critical to antiproliferative activity, whereas adding electron-withdrawing groups like chlorine or nitro to the benzamide ring significantly decreases activity.[9][10]

Caption: Dose-dependent mechanism of antipsychotic benzamides.

Antiemetics and Prokinetics: Targeting Gut Motility

Substituted benzamides like metoclopramide and cisapride are effective prokinetic agents, meaning they enhance coordinated contractions in the gastrointestinal (GI) tract. [4][12][13]Their mechanism is twofold:

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem produces a potent antiemetic effect, making these drugs useful for treating nausea and vomiting, especially that induced by chemotherapy. [14]2. Serotonin 5-HT₄ Receptor Agonism: In the GI tract, drugs like cisapride act as agonists at 5-HT₄ receptors on myenteric neurons. This action facilitates the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction, thereby increasing esophageal sphincter pressure and accelerating gastric emptying. [4] Due to concerns about cardiac side effects (QT interval prolongation) with cisapride, its use has been restricted, spurring the development of more selective 5-HT₄ agonists. [4]

Anticancer Agents: A New Frontier

The application of substituted benzamides in oncology is a rapidly evolving field. Their mechanisms in this area are distinct from their neuroleptic or prokinetic effects.

-

HDAC Inhibition: As previously discussed, certain benzamides can inhibit histone deacetylases. [10]HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. By inhibiting HDACs, benzamide-based drugs can reactivate these genes, leading to cell cycle arrest, apoptosis, and increased sensitivity to other cancer therapies. [11][15]* Hippo-YAP/TEAD Pathway Modulation: Recent research has identified novel benzamide compounds that can modulate the Hippo signaling pathway by targeting the interaction between the transcriptional coactivators YAP/TAZ and the TEAD transcription factors. [16]Hyperactivation of this pathway is implicated in numerous cancers, promoting cell proliferation and survival. Benzamides that disrupt the YAP/TEAD interaction represent a promising new strategy for cancer treatment. [16]

Conclusion and Future Directions

The substituted benzamide scaffold has proven to be a remarkably durable and versatile platform in drug discovery. From their origins as antipsychotics to their emerging roles in oncology, these compounds continue to provide solutions for complex therapeutic challenges. The key to their success lies in the modularity of their structure, which allows for precise tuning of their pharmacological profiles through synthetic modification.

Future research in this area will likely focus on several key objectives:

-

Enhanced Selectivity: Designing new analogues with greater selectivity for specific receptor subtypes (e.g., D3 vs. D2, or specific HDAC isoforms) to improve efficacy and reduce off-target side effects.

-

Polypharmacology: Intentionally designing single molecules that can modulate multiple targets (e.g., combined D2/5-HT2 antagonism) to achieve synergistic therapeutic effects, particularly for complex neuropsychiatric disorders. [17]* Novel Applications: Exploring the potential of the benzamide scaffold against new biological targets and in other therapeutic areas, such as infectious diseases and inflammatory disorders. [6][18][19] By leveraging a deep understanding of synthetic chemistry, SAR, and molecular pharmacology, the scientific community is well-positioned to continue unlocking the therapeutic potential of substituted benzamides for years to come.

References

-

Pani, L., Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247–253. [Link] [8][20]2. Wikipedia. (n.d.). Amisulpride. Retrieved from [Link] [3]3. Pani, L., et al. (2000). Consensus on the use of substituted benzamides in psychiatric patients. PubMed. [Link] [2]4. Choudhary, A. (n.d.). Benzamides: Sulpiride. Pharmaguideline. [Link] [1]5. Yang, S., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link] [18]6. Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link] [9]7. Köhler, C., et al. (1981). Studies on the mechanism of action of substituted benzamide drugs. PubMed. [Link] [21]8. Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link] [10]9. Pani, L., Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link] [20]10. Combrink, K., et al. (1995). Structure–Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link] [17]11. Quigley, E. M. (2006). Prokinetics in the Management of Functional Gastrointestinal Disorders. PubMed Central. [Link] [4]12. Huys, J. V., et al. (1984). Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. Cancer Chemotherapy and Pharmacology. [Link] [5]13. ACS Publications. (2022). Novel 3-Sulfamoyl Benzoate Ester and Benzamide Compounds as TEAD Modulators for Treating Cancer. ACS Medicinal Chemistry Letters. [Link] [16]14. Gylys, J. A., et al. (1989). Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis. Journal of Medicinal Chemistry. [Link] [14]19. S-Y, L., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link] [11]20. K, P., et al. (2013). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PubMed Central. [Link] [7]21. ACS Publications. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link] [22]22. AACR Journals. (2011). Abstract 3263: Synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents. Cancer Research. [Link] [6]24. Taylor & Francis. (n.d.). Benzamide – Knowledge and References. [Link] [15]25. MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link] [19]26. Iwanaga, Y., et al. (1993). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed. [Link] [23]28. Combrink, K. D., et al. (1995). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed. [Link] [24]29. Kim, J., et al. (2017). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. [Link] [25]30. Cleveland Clinic. (2022). Prokinetic Agents. [Link] [12]31. Frontiers. (2021). New Developments in Prokinetic Therapy for Gastric Motility Disorders. [Link]

Sources

- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 2. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amisulpride - Wikipedia [en.wikipedia.org]

- 4. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. nanobioletters.com [nanobioletters.com]

- 20. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide. This document is designed to provide a comprehensive understanding of this versatile chemical entity, from its fundamental properties and synthesis to its applications in the cutting edge of scientific research and pharmaceutical development. The information contained herein is curated to be of maximal value to researchers and professionals in the field, emphasizing not just the "what" but the "why" behind its utility and the methodologies for its use.

Introduction and Chemical Identity

4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide, registered under CAS number 198967-23-6 , is a halogenated benzamide derivative with the molecular formula C₉H₉ClFNO₂ and a molecular weight of 217.62 g/mol .[1] Its structure features a benzene ring substituted with chlorine and fluorine atoms, and an N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide. This specific combination of functionalities makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

The presence of both chloro and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties and reactivity, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The Weinreb amide moiety provides a stable and versatile handle for the introduction of various carbon-based nucleophiles, allowing for the controlled formation of ketones, a critical step in the synthesis of many biologically active compounds.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is provided in the table below. It is imperative that this compound is handled in accordance with its safety data sheet by trained personnel in a well-ventilated laboratory setting.

| Property | Value | Source |

| CAS Number | 198967-23-6 | [1] |

| Molecular Formula | C₉H₉ClFNO₂ | [1] |

| Molecular Weight | 217.62 g/mol | [1] |

| Boiling Point | 338.993°C at 760 mmHg | [1] |

| Density | 1.301 g/cm³ | [1] |

| Flash Point | 158.818°C | [1] |

Safety and Hazard Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

This information is based on available safety data sheets and should be used as a guideline. Always refer to the most current safety data sheet before handling this chemical.[1]

Synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

The synthesis of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is typically achieved through a two-step process, starting from the commercially available 4-chloro-2-fluorobenzoic acid. This process involves the formation of an acyl chloride intermediate, followed by its reaction with N,O-dimethylhydroxylamine.

Step 1: Formation of 4-Chloro-2-fluorobenzoyl chloride

The first step is the conversion of 4-chloro-2-fluorobenzoic acid to its corresponding acyl chloride. This is a standard transformation in organic synthesis and can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose due to their efficacy and the volatile nature of their byproducts.[3][4]

Experimental Protocol:

-

To a solution of 4-chloro-2-fluorobenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add an excess of oxalyl chloride or thionyl chloride to the solution at room temperature.

-

Stir the reaction mixture at room temperature or under gentle reflux until the evolution of gas ceases and the reaction is complete, as monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 4-chloro-2-fluorobenzoyl chloride, which can often be used in the next step without further purification.

Sources

molecular weight and formula of 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide

An In-depth Technical Guide to 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide, a halogenated Weinreb amide of significant interest to researchers in synthetic and medicinal chemistry. The document delineates the compound's fundamental physicochemical properties, outlines a robust and logical synthetic pathway, and explores its primary application as a stable and versatile precursor for ketone synthesis. Emphasis is placed on the mechanistic rationale behind its utility, particularly the role of the N-methoxy-N-methylamide moiety in preventing over-addition by organometallic reagents. Detailed experimental protocols, safety and handling procedures, and analytical characterization data are provided to equip drug development professionals and research scientists with the necessary knowledge for its effective use.

Introduction: The Strategic Value of Weinreb Amides in Synthesis

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, the functionalization of carboxylic acids and their derivatives often presents challenges, particularly when reacting with highly nucleophilic organometallic reagents. A common problem is over-addition, where a nucleophile adds to the desired ketone intermediate to yield a tertiary alcohol, a frequently undesired byproduct.

The development of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, provided an elegant solution to this challenge.[2] The defining feature of a Weinreb amide is its ability to react with organolithium or Grignard reagents to form a highly stable, chelated tetrahedral intermediate. This intermediate resists collapse and further reaction until acidic workup, at which point it hydrolyzes to cleanly afford the desired ketone.[2] 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a specialized example of this class, offering a synthetically useful handle with its halogenated aromatic ring, poised for further functionalization via cross-coupling or nucleophilic aromatic substitution reactions.

Physicochemical and Structural Properties